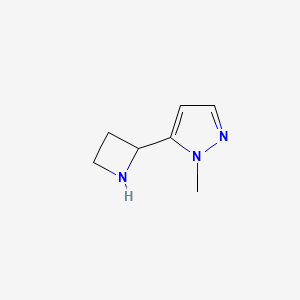
5-(Azetidin-2-yl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-2-yl)-1-methyl-1H-pyrazole is a heterocyclic compound that features both an azetidine and a pyrazole ring. These structures are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine . This reaction yields the azetidinone derivative, which can then be further modified to introduce the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azetidin-2-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(Azetidin-2-yl)-1-methyl-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-2-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can disrupt normal cellular processes and lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinones: These compounds share the azetidine ring and have been studied for their antimicrobial and anticancer activities.
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds have shown significant antiproliferative activities in cancer cells.
Uniqueness
5-(Azetidin-2-yl)-1-methyl-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
5-(azetidin-2-yl)-1-methylpyrazole |
InChI |
InChI=1S/C7H11N3/c1-10-7(3-5-9-10)6-2-4-8-6/h3,5-6,8H,2,4H2,1H3 |
Clave InChI |
DKYFWFKSMZNDQH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


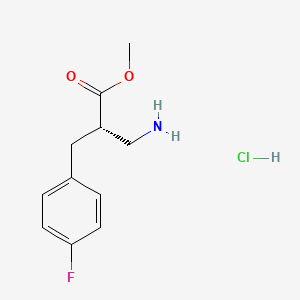
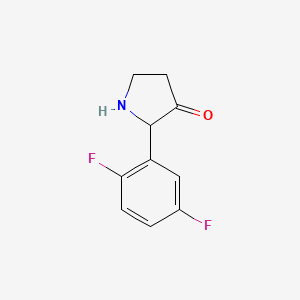
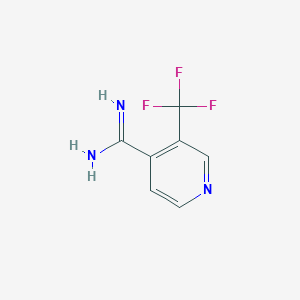

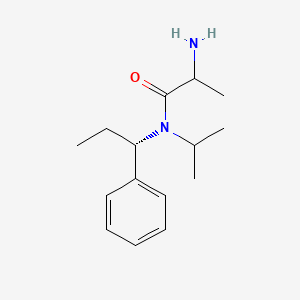


![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
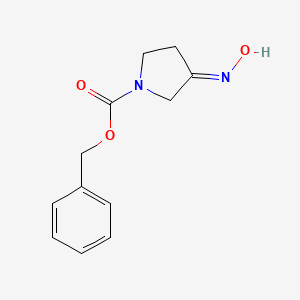
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)




